molecular formula C16H24K2MgN4O16 B3183136 Potassium magnesium L-aspartate CAS No. 67528-13-6

Potassium magnesium L-aspartate

カタログ番号 B3183136
CAS番号: 67528-13-6
分子量: 630.9 g/mol
InChIキー: LVBRFZFUCKKGDJ-HJWRJIQTSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium magnesium aspartate is a salt of two minerals, potassium and magnesium . It’s used to prevent cramps caused by low potassium levels in the body . It can also be used as an electrolyte replacement for water losses and to correct low magnesium levels . It’s often sold as a supplement in drugstore products like chewable tablets or powder packets .


Synthesis Analysis

Potassium magnesium L-aspartate is synthesized from L-aspartic acid, potassium, and magnesium . The manufacturing process involves the reaction of these components under controlled conditions .


Molecular Structure Analysis

The molecular formula of Potassium magnesium L-aspartate is K(C4H6NO4-) with a molecular weight of 171.19 g/mol .


Chemical Reactions Analysis

Potassium magnesium L-aspartate is highly reactive, similar to other alkali metals . It forms stable oxides with oxygen-oxygen bonds . Most of the potassium salts are soluble in water .


Physical And Chemical Properties Analysis

Potassium magnesium L-aspartate is a white powder with a specific taste . It is extremely soluble in water . The molecular weight of Potassium magnesium L-aspartate is 171.19 g/mol .

科学的研究の応用

1. Efficacy in Overcoming Electrolyte Depletions

Potassium magnesium L-aspartate is beneficial in treating and preventing cardiac disruptions due to electrolyte disturbances, notably low potassium and magnesium levels, which are common in patients treated with cardiac glycosides and diuretics. It has been shown to be more effective in restoring potassium and magnesium levels in comparison to its D- and DL-stereoisomers, making it a superior choice for treating primary deficiencies of these electrolytes (Iezhitsa et al., 2004).

2. Therapeutic Effect on Tuberculosis Patients with Heart Failure

In tuberculosis patients suffering from heart failure of chronic pulmonary heart disease, potassium magnesium aspartate has demonstrated a significant improvement in cardiac function. It also shows a lower incidence of arrhythmia and deterioration of cardiac function, indicating its efficacy as a treatment option for these conditions (Su, 2005).

3. Effectiveness in Treating Arrhythmia

The clinical efficacy of potassium magnesium aspartate in treating various arrhythmias has been confirmed, showing a significant improvement over conventional therapies. Its application is especially notable in cases of atrial and ventricular arrhythmia, including congestive heart failure with arrhythmia (Rong, 2000).

4. Influence on Blood Adhesion State in Myocardial Infarction Patients

In patients with acute myocardial infarction combined with arrhythmia, potassium magnesium aspartate has been found to improve blood adhesion, reducing levels of specific adhesion molecules. This indicates its potential in enhancing cardiovascular health and reducing complications in such patients (Chen Chun-jua, 2014).

5. Metabolic Enhancement in Hepatic Cells

Potassium magnesium aspartate has shown positive effects on hepatic cells' metabolism, including increased concentrations of crucial ions, enhanced activity of certain enzymes, and improved clearance and production of urea. This suggests its beneficial role in liver cell metabolism (Wang Shu-ren, 2005).

6. Prevention of Cardiac Arrhythmia in Surgical Contexts

The use of potassium magnesium aspartate in surgeries like off-pump coronary artery bypass grafting has demonstrated a significant reduction in the incidence of perioperative cardiac arrhythmia. This points to its potential as a preventive measure in cardiac surgeries (Zhang Yahui, 2009).

将来の方向性

Research indicates that the intravenous administration of potassium and magnesium is associated with a higher probability of spontaneous conversion in patients with nonpermanent atrial fibrillation and plasma potassium levels of less than 3.50 mEq/L and 3.50 to 3.99 mEq/L . This suggests potential future directions for the use of Potassium magnesium L-aspartate in medical treatments .

特性

IUPAC Name

magnesium;dipotassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;(3S)-3-amino-4-hydroxy-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H7NO4.2K.Mg/c4*5-2(4(8)9)1-3(6)7;;;/h4*2H,1,5H2,(H,6,7)(H,8,9);;;/q;;;;2*+1;+2/p-4/t4*2-;;;/m0000.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBRFZFUCKKGDJ-HJWRJIQTSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)[O-].C([C@@H](C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24K2MgN4O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71311552

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium magnesium L-aspartate
Reactant of Route 2
Potassium magnesium L-aspartate
Reactant of Route 3
Potassium magnesium L-aspartate
Reactant of Route 4
Potassium magnesium L-aspartate
Reactant of Route 5
Potassium magnesium L-aspartate
Reactant of Route 6
Potassium magnesium L-aspartate

Citations

For This Compound
3
Citations
A Apelblat, E Korin - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… Potassium magnesium-l-aspartate is useful mineral … mass fraction), and potassium magnesium-l-aspartate (C 16 H 24 O … The purity of potassium magnesium-l-aspartate is relatively …
Number of citations: 1 www.sciencedirect.com
M Sunamori, A Suzuki… - Japanese Circulation …, 1980 - jstage.jst.go.jp
… dium induced either by potassium-magnesium-laspartate or potassium alone maintained … isolated from myocardium induced by potassium-magnesium-l-aspartate. Non-phosphorylated …
Number of citations: 11 www.jstage.jst.go.jp
АА Спасов, ИН Иежица, МВ Харитонова… - Вестник …, 2011 - cyberleninka.ru
Как известно, калий и магний являются ключевыми внутриклеточными катионами, опреде3 ляющими мембранный потенциал и активность многих ферментов. Дефицит …
Number of citations: 22 cyberleninka.ru

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。